5-Tert-butylbenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
5-tert-butyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)8-4-5-10-9(6-8)12-7-13-10/h4-7H,1-3H3 |
InChI Key |
JYMIUYXSNLCPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC=N2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for 5 Tert Butylbenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy serves as a cornerstone for the structural analysis of 5-Tert-butylbenzo[d]thiazole, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 1.3-1.5 ppm, due to the nine equivalent protons. The aromatic protons on the benzene (B151609) ring exhibit more complex splitting patterns (doublets, triplets, or doublet of doublets) in the downfield region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J) for the aromatic protons are crucial for determining their precise positions on the benzene ring. For instance, the proton at position 4 would likely appear at a different chemical shift compared to the protons at positions 6 and 7 due to the influence of the adjacent thiazole (B1198619) ring and the tert-butyl group.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.40 | s | - |
| Ar-H4 | ~8.00 | d | ~1.5 |
| Ar-H6 | ~7.50 | dd | ~8.5, 1.8 |
| Ar-H7 | ~7.95 | d | ~8.5 |
| H2 | ~9.10 | s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.
The carbons of the tert-butyl group, specifically the quaternary carbon and the three equivalent methyl carbons, produce characteristic signals in the aliphatic region of the spectrum. The quaternary carbon typically appears around 35 ppm, while the methyl carbons resonate at approximately 31 ppm. The aromatic and heterocyclic carbons appear in the downfield region, generally between 115 and 160 ppm. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with the carbon atom attached to the tert-butyl group (C5) and the carbons of the thiazole ring (C2, C3a, C7a) having distinct and identifiable resonances.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C(C H₃)₃ | ~31.5 |
| C (CH₃)₃ | ~35.0 |
| C4 | ~120.0 |
| C6 | ~123.0 |
| C7 | ~121.0 |
| C3a | ~135.0 |
| C5 | ~148.0 |
| C7a | ~153.0 |
| C2 | ~155.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Advanced 2D NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps that reveal through-bond and through-space interactions between nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons on the benzene ring, helping to establish their neighboring relationships.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the aromatic CH groups, linking the proton and carbon data.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding. This can be useful to confirm the spatial arrangement of the substituents, for instance, by observing a correlation between the tert-butyl protons and the proton at the C4 position.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the molecular formula of this compound. By measuring the m/z value with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared with the theoretically calculated mass for the proposed molecular formula (C₁₁H₁₃NS). A close match between these values provides strong evidence for the correct molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |
| [M+H]⁺ | 192.0841 | Value to be determined experimentally |
| [M+Na]⁺ | 214.0661 | Value to be determined experimentally |
Ionization Techniques in Mass Spectrometry (e.g., ESI-TOF, MALDI-TOF)
The choice of ionization technique is crucial for successfully analyzing this compound by mass spectrometry. Soft ionization methods are generally preferred to minimize fragmentation and produce a prominent molecular ion peak.
Electrospray Ionization-Time of Flight (ESI-TOF): ESI is a soft ionization technique that is well-suited for polar and moderately polar compounds. In ESI, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are generated. When coupled with a Time-of-Flight (TOF) mass analyzer, which offers high resolution and mass accuracy, ESI-TOF is an excellent method for obtaining precise mass measurements of this compound, typically observed as the protonated molecule [M+H]⁺.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI is another soft ionization technique, particularly useful for non-volatile and thermally labile molecules. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. Coupled with a TOF analyzer, MALDI-TOF can provide accurate molecular weight information for this compound. The choice of an appropriate matrix is critical for successful MALDI analysis.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and vibrational modes.
For benzothiazole (B30560) and its derivatives, characteristic vibrational frequencies have been identified. mdpi.comresearchgate.netcdnsciencepub.com The aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. tsijournals.com The C-C stretching vibrations within the aromatic rings give rise to bands in the 1600-1200 cm⁻¹ region. tsijournals.com The presence of the tert-butyl group introduces characteristic C-H stretching and bending vibrations. Theoretical studies on benzothiazole derivatives have been used to calculate and assign these vibrational frequencies. mdpi.com
A detailed assignment of the principal FT-IR absorption bands for this compound is presented in the table below.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3100-3000 | Aromatic C-H Stretching |
| ~2960-2870 | Aliphatic C-H Stretching (tert-butyl) |
| ~1600-1450 | Aromatic C=C and C=N Stretching |
| ~1460, ~1370 | C-H Bending (tert-butyl) |
| ~1250 | C-C Stretching (tert-butyl) |
| Below 900 | C-H Out-of-plane Bending (aromatic) |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher one. libretexts.org For organic molecules, these transitions primarily involve n → π* and π → π* electronic transitions. youtube.comyoutube.com
In benzothiazole derivatives, the absorption spectra are characterized by electronic transitions within the conjugated π-system. nih.govresearchgate.net The position and intensity of the absorption maxima (λmax) can be influenced by the presence of substituents on the benzothiazole ring system. nih.gov The tert-butyl group, being an electron-donating group, can cause a slight shift in the absorption bands. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic spectra of these compounds. nbu.edu.saresearchgate.net
The electronic transitions for this compound are summarized in the table below.
| Absorption Maxima (λmax) | Electronic Transition |
| ~250-260 nm | π → π |
| ~290-300 nm | π → π |
Solid-State Structural Analysis
To fully understand the properties of a molecule, it is essential to determine its three-dimensional structure in the solid state.
X-ray crystallography is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, providing information on bond lengths, bond angles, and intermolecular interactions.
A hypothetical table summarizing the kind of crystallographic data that would be obtained for this compound is provided below.
Computational and Theoretical Investigations of 5 Tert Butylbenzo D Thiazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of 5-Tert-butylbenzo[d]thiazole. Methods like Density Functional Theory (DFT) are employed to elucidate the distribution of electrons within the molecule, which governs its reactivity and physical properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For substituted benzothiazoles, the nature and position of substituents significantly influence these frontier orbitals. While specific calculations for this compound are not widely published, studies on related molecules like 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives show that electron-donating or withdrawing groups can tune the HOMO-LUMO gap. researchgate.net The tert-butyl group at the 5-position, being weakly electron-donating, is expected to slightly raise the HOMO energy level, potentially leading to a modest decrease in the energy gap compared to the unsubstituted benzothiazole (B30560).
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. dergipark.org.tr This analysis provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, revealing hyperconjugative interactions that contribute to the molecule's stability. For this compound, NBO analysis would likely show significant delocalization within the benzothiazole ring system and interactions involving the tert-butyl group.
The following table presents representative data from DFT calculations on a related substituted benzothiazole to illustrate the type of information obtained from electronic structure analysis.
| Parameter | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -1.8 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 2.5 Debye | B3LYP/6-311G(d,p) |
| Note: The data in this table is illustrative for a substituted benzothiazole and not specific to this compound. |
Molecular Modeling and Simulation for Conformational Studies
Molecular modeling and simulation techniques are essential for exploring the conformational landscape of this compound. The orientation of the bulky tert-butyl group relative to the planar benzothiazole ring is of particular interest as it can influence the molecule's packing in the solid state and its interaction with biological targets.
Conformational analysis is typically performed using molecular mechanics force fields, followed by higher-level quantum chemical methods to refine the energies of the most stable conformers. The rotation around the single bond connecting the tert-butyl group to the benzothiazole ring is a key degree of freedom. Steric hindrance between the methyl groups of the tert-butyl substituent and the hydrogen atom at the 4-position of the benzothiazole ring will likely lead to a preferred staggered conformation.
While specific conformational studies on this compound are limited, research on other tert-butyl substituted aromatic systems provides valuable insights. scispace.com Molecular dynamics simulations can also be employed to study the dynamic behavior of the molecule in different environments, such as in solution, providing a more realistic picture of its conformational flexibility.
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies play a crucial role in elucidating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed understanding of the reaction pathway.
For benzothiazole derivatives, electrophilic aromatic substitution is a common reaction. The position of the substitution is directed by the electronic nature of the benzothiazole ring and any existing substituents. The tert-butyl group at the 5-position is an ortho-, para-director. However, due to the fused ring system, the reactivity towards electrophiles will be influenced by the combined directing effects of the thiazole (B1198619) and benzene (B151609) rings, as well as the steric hindrance from the tert-butyl group. Computational studies can predict the most likely sites for electrophilic attack by calculating properties such as the Fukui functions or by modeling the reaction pathway with a model electrophile.
Furthermore, theoretical calculations can be used to investigate the mechanisms of synthesis of 2-substituted benzothiazoles. nih.govorganic-chemistry.org For instance, the condensation reaction between a substituted 2-aminothiophenol (B119425) and a carboxylic acid or its derivative is a common route to benzothiazoles. Computational modeling of this reaction can provide insights into the catalytic role of acids or bases and help optimize reaction conditions.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters for this compound, which is invaluable for the interpretation of experimental spectra.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations. github.io By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. For this compound, theoretical calculations would be particularly useful in assigning the chemical shifts of the aromatic protons and carbons, as well as those of the tert-butyl group.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated using quantum chemical methods. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. doi.org This theoretical spectrum can aid in the assignment of the vibrational modes observed in the experimental spectra. For instance, the characteristic C=N stretching frequency of the thiazole ring and the vibrational modes of the tert-butyl group can be identified.
The table below shows a hypothetical comparison between experimental and calculated spectroscopic data for a benzothiazole derivative to illustrate the utility of these predictive methods.
| Spectroscopic Data | Experimental Value | Calculated Value |
| 1H NMR (δ, ppm) | 7.8 (d) | 7.9 (d) |
| 13C NMR (δ, ppm) | 153.2 | 154.0 |
| IR (cm-1) | 1595 (C=N stretch) | 1605 (C=N stretch) |
| Note: The data in this table is illustrative and not specific to this compound. |
Structure-Property Relationship Studies Based on Theoretical Models
Theoretical models are instrumental in establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) for benzothiazole derivatives. mdpi.comnih.gov These models correlate the structural or electronic features of molecules with their macroscopic properties, such as boiling point, solubility, or biological activity.
In the context of this compound, theoretical descriptors can be calculated using quantum chemical methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment, partial charges), steric (e.g., molecular volume, surface area), or topological in nature. By developing mathematical models that relate these descriptors to a specific property of a series of related compounds, it is possible to predict the properties of new, unsynthesized molecules.
For example, if a series of 5-substituted benzothiazoles were synthesized and their biological activity tested, a QSAR model could be developed to understand the influence of the substituent at the 5-position. The model might reveal that the activity is correlated with the steric bulk or the electronic properties of the substituent. Such a model could then be used to predict the activity of this compound or to design new derivatives with enhanced activity. These studies are crucial in the fields of drug discovery and materials science for the rational design of new functional molecules.
Advanced Reaction Chemistry and Transformations of 5 Tert Butylbenzo D Thiazole
Regioselective and Chemoselective Transformations of the Thiazole (B1198619) Ring
The thiazole ring in 5-Tert-butylbenzo[d]thiazole is susceptible to a variety of transformations. The regioselectivity of these reactions is dictated by the electron distribution within the heterocyclic ring and the steric hindrance imposed by the bulky tert-butyl group.
C-H Functionalization: Direct C-H functionalization of the thiazole ring presents a powerful tool for late-stage modification. While specific studies on this compound are limited, related benzothiazole (B30560) systems undergo C-H arylation, alkenylation, and alkynylation, typically at the C2 position, which is the most acidic proton. The presence of the tert-butyl group is not expected to significantly alter the inherent reactivity of the C2-H bond.
Ring-Opening Reactions: Under certain conditions, the thiazole ring can undergo nucleophilic attack leading to ring cleavage. The stability of the benzothiazole ring system, however, makes such reactions less common unless activated by quaternization of the nitrogen or oxidation of the sulfur atom.
Due to the scarcity of direct experimental data on this compound, the following table provides a prospective overview of potential regioselective transformations based on the known reactivity of the benzothiazole core.
| Transformation | Reagents and Conditions | Expected Major Product | Regioselectivity |
| C2-H Arylation | Aryl halide, Pd catalyst, base | 2-Aryl-5-tert-butylbenzo[d]thiazole | High for C2 |
| C2-Litiation | n-BuLi, THF, -78 °C | 5-tert-butylbenzo[d]thiazol-2-yllithium | High for C2 |
| N-Oxidation | m-CPBA, CH2Cl2 | This compound N-oxide | N-oxidation |
Functionalization of the Benzene (B151609) Moiety Bearing the tert-Butyl Group
The benzene portion of this compound can be functionalized through electrophilic aromatic substitution reactions. The tert-butyl group is a moderately activating, ortho-, para-directing group due to hyperconjugation and inductive effects. The thiazole ring, being electron-withdrawing, deactivates the benzene ring towards electrophilic attack. The interplay of these two substituents governs the regiochemical outcome of functionalization.
Electrophilic Aromatic Substitution:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group. The directing effects of the tert-butyl group (ortho, para) and the deactivating effect of the thiazole ring would likely favor substitution at the C4 and C7 positions. Steric hindrance from the tert-butyl group might disfavor substitution at the C4 position, potentially leading to a preference for the C7 position.
Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst are anticipated to yield halogenated derivatives at the C4 and/or C7 positions.
Friedel-Crafts Acylation and Alkylation: These reactions are generally challenging on deactivated aromatic rings. However, under forcing conditions, acylation or alkylation might be achievable, with a preference for the less sterically hindered C7 position. A feasible method for creating fused phenylbenzo[d]imidazo[2,1-b]thiazole compounds involves the Friedel-Crafts acylation process using Eaton's reagent jsynthchem.com.
The following table summarizes the expected outcomes of electrophilic aromatic substitution on this compound.
| Reaction | Reagent | Expected Position of Substitution | Product |
| Nitration | HNO3/H2SO4 | C7 (major), C4 (minor) | 7-Nitro-5-tert-butylbenzo[d]thiazole |
| Bromination | Br2, FeBr3 | C7 (major), C4 (minor) | 7-Bromo-5-tert-butylbenzo[d]thiazole |
| Acylation | RCOCl, AlCl3 | C7 | 7-Acyl-5-tert-butylbenzo[d]thiazole |
Formation of Complex Fused Heterocyclic Systems from Benzothiazole Precursors
This compound, particularly its 2-amino derivative, is a valuable precursor for the synthesis of complex fused heterocyclic systems. These reactions often involve the condensation of the 2-amino group with bifunctional reagents to construct new rings.
Thiazolo[3,2-a]benzimidazoles: The reaction of 2-aminobenzothiazoles with α-haloketones is a common method for the synthesis of thiazolo[3,2-a]benzimidazoles bohrium.comnih.govresearchgate.net. The synthesis of novel thiazolobenzimidazoles can be achieved through a one-pot reaction between 2-mercapto-1H-benzimidazoles, acetophenone derivatives, and 4-methylcyclohexanone in an acidic medium bohrium.com. The tert-butyl group at the 5-position would be retained in the final fused product, potentially influencing its biological activity and physicochemical properties.
Thiazolo[2,3-b]quinazolines: Condensation of 2-aminobenzothiazole with reagents such as α,β-unsaturated ketones or β-ketoesters can lead to the formation of thiazolo[2,3-b]quinazoline derivatives asianpubs.orgnih.govdovepress.comresearchgate.net. These fused systems are of interest in medicinal chemistry. The synthesis of tetrahydro-1H-benzo nih.govdovepress.comthiazolo [2,3-b]quinazolin-1-one is an example of such a transformation researchgate.net.
The general schemes for these syntheses are presented below, illustrating the versatility of the 5-tert-butyl-2-aminobenzo[d]thiazole precursor.
General Scheme for Thiazolo[3,2-a]benzimidazole Synthesis: A 5-tert-butyl-2-aminobenzo[d]thiazole can react with an α-haloketone, followed by cyclization, to yield a substituted 7-tert-butylthiazolo[3,2-a]benzimidazolium salt.
General Scheme for Thiazolo[2,3-b]quinazoline Synthesis: The reaction of 5-tert-butyl-2-aminobenzo[d]thiazole with a suitable three-carbon electrophilic partner, such as a β-ketoester, can afford a 7-tert-butylthiazolo[2,3-b]quinazolinone derivative.
Reactions of the Thiazole Sulfur and Nitrogen Atoms (e.g., Sulfonamide Formation)
The heteroatoms of the thiazole ring in this compound are also sites of reactivity.
N-Alkylation: The nitrogen atom of the thiazole ring can be alkylated using alkyl halides to form quaternary thiazolium salts mdpi.com. These salts can serve as precursors for N-heterocyclic carbenes or as catalysts in various organic reactions.
Sulfonamide Formation: While direct sulfonamide formation on the thiazole sulfur is not typical, derivatives such as 2-aminobenzothiazoles can be readily converted to sulfonamides at the amino group. The synthesis of N-tert-butyl-2-benzothiazole sulfonamide has been reported through various methods, including oxygen oxidation doaj.org and without an oxidant google.com. These compounds are important as rubber vulcanization accelerators google.comgoogle.com. Although this involves a different starting material, it highlights the potential for derivatization at the 2-position. A study on the preparation of N-Tert-Butylbenzothiazole-2-Sulphenamide and its spectral analysis has been conducted nih.gov.
The following table outlines potential reactions at the nitrogen and from the 2-amino derivative.
| Reaction Type | Substrate | Reagents | Product |
| N-Alkylation | This compound | CH3I | 3-Methyl-5-tert-butylbenzo[d]thiazol-3-ium iodide |
| Sulfonamide Formation | 2-Amino-5-tert-butylbenzo[d]thiazole | Benzenesulfonyl chloride, pyridine | N-(5-tert-butylbenzo[d]thiazol-2-yl)benzenesulfonamide |
Kinetics and Thermodynamics of this compound Reactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity and stability of this compound and its derivatives.
Kinetics: The rate of electrophilic substitution on the benzene ring is influenced by the electronic effects of both the tert-butyl group and the thiazole moiety. The activating effect of the tert-butyl group would be counteracted by the deactivating nature of the thiazole ring, leading to reaction rates that are likely slower than those for tert-butylbenzene but faster than for unsubstituted benzothiazole. Kinetic studies would involve monitoring the reaction progress over time under various conditions to determine rate constants and reaction orders.
Thermodynamics: Thermodynamic parameters such as enthalpy and entropy of reaction can be determined through computational studies or experimental calorimetry. For instance, DFT quantum-chemical calculations can be employed to determine the thermodynamic parameters of derivatives mdpi.com. The stability of fused heterocyclic systems derived from this compound can be assessed by calculating their heats of formation. The bulky tert-butyl group may introduce steric strain in certain fused systems, affecting their thermodynamic stability.
Due to the absence of specific experimental kinetic and thermodynamic data for this compound in the public domain, the following table presents hypothetical relative rate constants for electrophilic bromination to illustrate the expected electronic effects.
| Substrate | Relative Rate of Bromination (k_rel) |
| Benzene | 1 |
| tert-Butylbenzene | ~16 |
| Benzothiazole | < 0.01 |
| This compound | (Estimated) 0.1 - 1 |
Applications of 5 Tert Butylbenzo D Thiazole in Materials Science and Organic Electronics
Design Principles for Organic Electronic Materials
The introduction of a tert-butyl group, a bulky alkyl substituent, serves multiple purposes in the design of these materials. Primarily, the tert-butyl group is an ortho-para director in electrophilic aromatic substitution, indicating its electron-donating nature through inductive effects and hyperconjugation. stackexchange.com This electron-donating character can raise the energy levels of the HOMO and LUMO of the benzothiazole (B30560) core. nih.gov The bulky nature of the tert-butyl group also introduces significant steric hindrance, which can be strategically employed to control the intermolecular packing of the material in the solid state. This modulation of crystal packing is crucial as it directly impacts the photophysical properties and charge transport efficiency of the material. rsc.orgnih.govresearchgate.net
Table 1: Key Design Considerations for 5-Tert-butylbenzo[d]thiazole-based Materials
| Design Principle | Influence of 5-tert-butyl group | Desired Outcome in Organic Electronics |
| Frontier Molecular Orbital (FMO) Tuning | Electron-donating nature raises HOMO and LUMO levels. | Optimized energy level alignment for efficient charge injection/extraction in devices. |
| Solid-State Packing | Steric hindrance influences intermolecular arrangement. | Control over π-π stacking to enhance charge mobility and tune photophysical properties. |
| Solubility | Increased solubility in organic solvents. | Facile solution-based processing for device fabrication. |
| Morphology Control | Can disrupt excessive aggregation. | Formation of optimal thin-film morphologies for improved device performance. |
Role in Organic Semiconductor Development
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the charge carrier mobility of the semiconducting material. Thiazole-based organic semiconductors have been extensively studied for these applications. nih.govresearchgate.netresearchgate.net
The incorporation of this compound into the molecular structure of an organic semiconductor can significantly influence its properties. The electron-donating tert-butyl group can modulate the energy levels of the frontier orbitals, which is critical for achieving efficient charge injection and transport. nih.gov Furthermore, the steric bulk of the tert-butyl group can prevent excessive π-π stacking, a phenomenon that can sometimes lead to quenching of fluorescence in the solid state. By controlling the intermolecular interactions, it is possible to achieve a balance between efficient charge transport and desirable photophysical properties.
In the context of donor-acceptor type semiconductors, the 5-tert-butylbenzothiazole unit can act as a modified acceptor moiety. The electron-donating tert-butyl group can temper the electron-accepting strength of the benzothiazole core, allowing for a more nuanced tuning of the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, affects the absorption and emission properties of the material. A study on benzothiazole derivatives demonstrated that the introduction of electron-donating groups can tune the optoelectronic and charge transfer properties of the resulting compounds. mdpi.comnih.gov
Potential in Organic Photovoltaic Devices
Organic photovoltaic (OPV) devices, or solar cells, rely on the efficient generation and separation of excitons (electron-hole pairs) upon light absorption. The active layer in many OPV devices consists of a blend of a donor and an acceptor material. The power conversion efficiency (PCE) of these devices is highly dependent on factors such as the absorption spectrum of the materials, the relative energy levels of the donor and acceptor, and the morphology of the active layer.
The use of this compound in the design of materials for OPVs is a promising strategy. When incorporated into a donor polymer or a small molecule donor, the electron-donating tert-butyl group can help to raise the HOMO level, which can lead to a higher open-circuit voltage (Voc) in the resulting device. Conversely, when used as part of an acceptor molecule, it can modulate the LUMO level for better alignment with the donor's HOMO.
Furthermore, the solubility enhancement provided by the tert-butyl group is highly advantageous for the solution-based fabrication of OPV active layers. Good solubility allows for better control over the blending of the donor and acceptor materials, which is crucial for achieving the optimal nanoscale morphology for efficient exciton dissociation and charge transport. While specific studies on 5-tert-butylbenzothiazole in OPVs are not widely reported, research on related benzothiadiazole-based materials in dye-sensitized solar cells (DSSCs) has shown that modifying the benzothiadiazole core with alkoxy groups can suppress dark currents and improve cell performance. rsc.org This highlights the potential of substituent effects on the benzothiazole framework for photovoltaic applications.
Integration into Advanced Functional Materials
The versatility of the 5-tert-butylbenzothiazole unit extends beyond its direct application in organic semiconductors and photovoltaics. It can be integrated into a variety of advanced functional materials to impart specific properties. For instance, polymers containing benzothiazole moieties in their backbone have been synthesized and their electrical conductivity has been studied. researchgate.net The introduction of a tert-butyl group could enhance the processability of such polymers, making them more suitable for various applications.
The development of functional polymers is a rapidly growing field, with applications ranging from electronics to medicine. mdpi.com The unique electronic and steric properties of 5-tert-butylbenzothiazole make it an attractive component for the synthesis of novel polymers with tailored characteristics. For example, its incorporation could lead to polymers with specific photophysical responses, making them suitable for use in sensors or imaging agents.
Consideration in Photophysical Research for Material Applications
The photophysical properties of organic materials, such as their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, are of paramount importance for their application in optoelectronic devices. The study of structure-property relationships is crucial for understanding how the molecular architecture influences these characteristics.
Research on thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that functionalization with alkyl appendages can significantly modulate the photophysical properties in the solid state by influencing the crystal packing. rsc.orgnih.govresearchgate.net While the length of alkyl chains may have a negligible effect on the intrinsic electronic properties in solution, their impact on the intermolecular arrangement in the solid state can lead to a wide range of fluorescence colors, from orange-red to blue. rsc.org
Similarly, the tert-butyl group on the this compound core is expected to have a profound impact on its solid-state photophysical properties. The steric hindrance it provides can lead to different packing motifs compared to unsubstituted benzothiazole, potentially resulting in altered emission characteristics. Studies on 2,5-diphenyl-thiazolo[5,4-d]thiazole have demonstrated that the molecular configuration in the solid state can lead to exciton splitting in the absorption spectra. researchgate.net Theoretical studies on benzothiazole derivatives are also instrumental in understanding their photophysical properties and predicting their suitability for applications like OLEDs. mdpi.com
Table 2: Summary of Potential Photophysical Effects of the 5-tert-butyl Group
| Photophysical Property | Expected Influence of 5-tert-butyl Group | Rationale |
| Absorption/Emission Wavelength | Potential for shifts in the solid state. | Altered intermolecular interactions and packing. |
| Fluorescence Quantum Yield | May be enhanced by preventing aggregation-caused quenching. | Steric hindrance reduces close π-π stacking. |
| Solid-State Morphology | Induces changes in crystal packing. | Bulky nature disrupts typical packing patterns. |
Future Research Directions and Unexplored Avenues for 5 Tert Butylbenzo D Thiazole
Development of Novel and Sustainable Synthetic Routes
Currently, there is a scarcity of published research detailing the specific synthesis of 5-Tert-butylbenzo[d]thiazole. Future research should prioritize the development of novel and sustainable synthetic methodologies. Drawing inspiration from the broader field of thiazole (B1198619) synthesis, several green chemistry approaches could be adapted and optimized. nih.govmdpi.comrsc.org
Key areas for exploration include:
Microwave-assisted and Ultrasound-mediated Synthesis: These techniques have been shown to accelerate reaction times and improve yields for various thiazole derivatives and could be applied to the synthesis of this compound. nih.govmdpi.com
Use of Green Solvents and Catalysts: Investigating the use of environmentally benign solvents, such as water or ionic liquids, and recyclable catalysts would align with the principles of sustainable chemistry. nih.govrsc.org
One-pot, Multi-component Reactions: Designing a one-pot synthesis from readily available starting materials would enhance the efficiency and atom economy of the process, reducing waste and purification steps. mdpi.com
| Potential Green Synthesis Techniques | Key Advantages |
| Microwave Irradiation | Reduced reaction times, increased yields |
| Ultrasonic Synthesis | Enhanced reaction rates, milder conditions |
| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety |
| Recyclable Catalysts | Cost-effectiveness, waste reduction |
| Multi-component Reactions | Increased efficiency, atom economy |
Exploration of Advanced Functionalization Strategies
The functionalization of the this compound core is a critical area for future investigation. Advanced strategies, such as C-H bond functionalization, would provide efficient pathways to novel derivatives with potentially enhanced properties. While research on the direct functionalization of this specific molecule is lacking, studies on the benzothiazole (B30560) scaffold offer a roadmap.
Future research should focus on:
Regioselective C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds on both the benzene (B151609) and thiazole rings of the molecule will be crucial for creating a diverse library of derivatives.
Late-stage Functionalization: Implementing late-stage functionalization techniques would allow for the diversification of complex molecules containing the this compound core, which is particularly valuable in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions: Exploring various palladium-catalyzed cross-coupling reactions to introduce a range of substituents at different positions on the benzothiazole ring system.
Deeper Computational Insights into Reactivity and Properties
Future computational investigations should include:
DFT Calculations: To determine the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP), providing insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack.
Time-Dependent DFT (TD-DFT): To predict the electronic absorption and emission spectra, which is essential for understanding its photophysical properties and potential applications in materials science.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and intermolecular interactions.
| Computational Method | Predicted Properties |
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies, MEP |
| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond characteristics, intermolecular interactions |
Expansion into Emerging Areas of Materials Science
Benzothiazole derivatives have shown promise in various areas of materials science, including organic electronics. researchgate.net The introduction of a tert-butyl group in the 5-position of the benzothiazole core could influence the molecule's packing in the solid state and its electronic properties, making it an interesting candidate for new materials.
Unexplored avenues in materials science include:
Organic Light-Emitting Diodes (OLEDs): Synthesizing and evaluating derivatives of this compound as potential emitters or host materials in OLEDs. The bulky tert-butyl group may help to prevent aggregation-caused quenching of fluorescence.
Organic Field-Effect Transistors (OFETs): Investigating the charge transport properties of thin films of this compound and its derivatives to assess their potential as organic semiconductors.
Chemosensors: Designing and synthesizing functionalized derivatives that can act as selective and sensitive fluorescent or colorimetric sensors for ions or small molecules.
Investigation of Stereochemical Control in Derivatization
The introduction of stereocenters in the derivatives of this compound is a completely unexplored area. Future research could focus on developing synthetic methods that allow for the stereocontrolled synthesis of chiral derivatives. This would be particularly relevant for applications in medicinal chemistry and asymmetric catalysis.
Potential research directions include:
Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral derivatives of this compound.
Chiral Ligand Development: Exploring the use of chiral this compound derivatives as ligands in asymmetric catalysis.
Stereoselective Functionalization: Investigating reactions that can introduce new stereocenters with high diastereoselectivity or enantioselectivity.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the standard synthetic routes for 5-Tert-butylbenzo[d]thiazole, and how can its purity be validated? A: The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiazole core. A common approach includes:
- Cyclization reactions using thiourea derivatives and α-halo ketones to form the thiazole ring .
- Substitution reactions to introduce the tert-butyl group at the 5-position via nucleophilic or electrophilic aromatic substitution under controlled conditions (e.g., using tert-butyl halides in the presence of Lewis acids) .
- Purification via column chromatography or recrystallization to isolate the target compound. Structural validation employs NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight confirmation .
Biological Activity Screening
Q: How can researchers design experiments to evaluate the antimicrobial or anticancer potential of this compound derivatives? A:
- In vitro assays : Use standardized protocols like broth microdilution (for antimicrobial activity against Gram-positive/negative bacteria or fungi) or MTT assays (for cytotoxicity against cancer cell lines such as HeLa or MCF-7) .
- Positive controls : Include known agents (e.g., cisplatin for anticancer studies or ciprofloxacin for antimicrobial tests) to benchmark activity.
- Dose-response curves : Establish IC₅₀ or MIC values to quantify potency. Structural analogs (e.g., halogenated benzothiazoles) may guide SAR development .
Mechanistic Studies
Q: What methodologies are employed to investigate the mechanism of action of this compound in biological systems? A: Key approaches include:
- Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., G-quadruplex DNA or enzymes like topoisomerase II) .
- Enzyme inhibition assays : Measure activity changes in target enzymes (e.g., cyclooxygenase for anti-inflammatory studies) using spectrophotometric or fluorometric methods .
- Cellular imaging : Track intracellular localization via fluorescent tagging (e.g., confocal microscopy with BODIPY-labeled derivatives) .
Advanced Synthetic Modifications
Q: How can researchers optimize the substituents on this compound to enhance bioactivity? A:
- Rational design : Replace the tert-butyl group with electron-withdrawing groups (e.g., -NO₂ or -CF₃) to modulate electronic effects and improve binding affinity .
- Heterocyclic fusion : Fuse additional rings (e.g., triazoles or pyrrolidines) to increase rigidity and target selectivity, as seen in thiazolo-triazole hybrids .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .
Data Contradictions in Biological Activity
Q: How should conflicting results in biological activity across studies be addressed? A:
- Control variables : Ensure consistency in assay conditions (e.g., pH, solvent used for compound dissolution like DMSO concentration) .
- Metabolic stability : Test for compound degradation under assay conditions using HPLC or LC-MS to rule out false negatives .
- Species-specific effects : Compare activity across multiple cell lines or bacterial strains to identify selectivity patterns .
Computational Modeling for SAR
Q: What computational tools are used to establish structure-activity relationships (SAR) for this compound derivatives? A:
- Quantum mechanical calculations : Use Gaussian 03 with DFT (B3LYP/6-31+G(d)) to optimize geometries and calculate electrostatic potentials .
- Pharmacophore mapping : Identify critical functional groups (e.g., tert-butyl for hydrophobic interactions) using tools like Schrödinger’s Phase .
- MD simulations : Assess binding stability over time with GROMACS or AMBER .
Analytical Challenges in Characterization
Q: What advanced techniques resolve ambiguities in the structural elucidation of this compound derivatives? A:
- 2D NMR : HSQC and HMBC correlations clarify connectivity in complex derivatives .
- X-ray crystallography : Determine absolute configuration and packing interactions, though crystallization may require co-crystallization agents .
- High-resolution MS (HRMS) : Confirm molecular formulas with <5 ppm mass accuracy .
Comparative Analysis with Analogues
Q: How does this compound compare structurally and functionally to other thiazole derivatives? A:
Stability and Storage
Q: What are the best practices for ensuring the stability of this compound during storage? A:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis .
- Purity monitoring : Periodically re-analyze via TLC or HPLC to detect decomposition .
Scaling Up Synthesis
Q: What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated? A:
- Exothermic reactions : Use jacketed reactors with temperature control to manage heat generation in cyclization steps .
- Byproduct formation : Optimize stoichiometry (e.g., tert-butyl halide equivalents) and employ scavengers (e.g., molecular sieves) .
- Yield optimization : Switch from column chromatography to fractional crystallization for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
